(2R,3S)-3-hydroxypiperidine-2-carboxylic acid
Overview
Description
“(2R,3S)-3-hydroxypiperidine-2-carboxylic acid” is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves microbial production . For example, (2R,3S)-isocitric acid is produced using natural, mutant, and recombinant strains of Yarrowia lipolytica . The process involves the development of cultivation conditions, the study of the mechanism of acid overproduction, and the regulation of enzymes involved in this process .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and confirmed by chemical synthesis . Unfortunately, specific information about the molecular structure of “this compound” is not available.Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In the case of piperidines, reactions may involve the nitrogen atom or any substituents on the piperidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. These properties include solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Proton Transmitter in Photophysics : The carboxylic group in similar acids acts as a proton transmitter between oxygen and nitrogen atoms, influencing photophysics. This was studied in the context of 3-hydroxy-picolinic acid (Rode & Sobolewski, 2012).
Synthesis of Enantiomerically Pure Acids : Enantiomerically pure 3-hydroxypipecolic acids have been synthesized from methyl 7-methyl-3-oxo-6-octenoate, demonstrating their potential in organic synthesis (Greck, Ferreira & Genêt, 1996).
Utilization in Industrial Waste Material : New chiral bicyclic 3-hydroxypiperidines have been synthesized using industrial waste materials, showcasing a sustainable approach in chemical production (Wilken et al., 1997).
Inhibitors of Glycosidases : Piperidine-based carbohydrate mimics, combined with 4-hydroxypiperidine-3-carboxylic acid, show potential as inhibitors of glycosidases, relevant in medical research (Byrgesen et al., 1997).
Insulin-Mimetic Activities : Certain metal complexes with 3-hydroxypyridine-2-carboxylic acid exhibit potent insulin-mimetic activities, beneficial in diabetes research (Nakai et al., 2005).
Pharmaceutical and Cosmetic Applications : Novel imino acids like 5-hydroxypiperidine-2-carboxylic acid, isolated from plants, have potential applications in pharmaceuticals and cosmetics (Hegarty, 1957).
Antioxidant Potential in Biomedical Studies : Spin-labeled amides of related carboxylic acids demonstrate antioxidant potential and are promising for magnetic-resonance imaging studies (Yushkova et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R,3S)-3-hydroxypiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMYUQHVJYNDLI-CRCLSJGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](NC1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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